molecular formula C6H9BrN2O2S B1525755 Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide CAS No. 723278-34-0

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide

Cat. No. B1525755
M. Wt: 253.12 g/mol
InChI Key: WLHQOEBHZXFKLQ-UHFFFAOYSA-N
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Description

“Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antihypertensive Applications

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a related compound to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, has been synthesized and investigated for its potential as an antihypertensive α-blocking agent. Derivatives of this compound, including thiosemicarbazides, triazoles, and Schiff bases, were evaluated and found to exhibit significant antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).

Corrosion Inhibition

2-amino-4-methyl-thiazole, another related compound, has been used as a corrosion inhibitor for mild steel in HCl solution. The compound showed high corrosion inhibition efficiency, attributed to its strong adsorption as a barrier film on the steel surface (Yüce et al., 2014).

Antitumor and Antifilarial Agents

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives have been synthesized from compounds like 2-amino-4-(chloromethyl)thiazole. These compounds, particularly Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrated significant in vitro antitumor activity against leukemia L1210 cells and in vivo antifilarial activity (Kumar et al., 1993).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.BrH/c1-10-5(9)2-4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHQOEBHZXFKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(S1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725514
Record name Methyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide

CAS RN

723278-34-0
Record name Methyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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